5-HT2B Receptor Binding Affinity: A Head-to-Head Comparison with Closely Related Pyrrolidine Amines
In a direct comparison using radioligand binding assays, (1-Propylpyrrolidin-2-yl)methanamine demonstrated an IC50 of 22±9.0 nM at the human 5-HT2B receptor, while the corresponding 3-position isomer ((1-Propylpyrrolidin-3-yl)methanamine) exhibited no detectable binding activity up to 10 μM [1]. The 2-substituted compound's binding affinity is comparable to the clinically validated 5-HT2B antagonist SB-206553 (IC50 ~10 nM) but with a distinct selectivity fingerprint [2].
| Evidence Dimension | 5-HT2B Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 22±9.0 nM |
| Comparator Or Baseline | (1-Propylpyrrolidin-3-yl)methanamine: IC50 > 10,000 nM |
| Quantified Difference | >450-fold higher affinity for target compound |
| Conditions | Radioligand binding assay, human 5-HT2B receptor |
Why This Matters
This >450-fold difference in binding affinity underscores the critical role of the aminomethyl group position, making (1-Propylpyrrolidin-2-yl)methanamine the preferred choice for studies requiring potent 5-HT2B receptor engagement.
- [1] PMC11091653. Table 1: 5HT2bR binding activity (IC50 = 22±9.0 nM). No binding detected for the 3-isomer at up to 10 μM. View Source
- [2] Kennett, G. A., et al. (1997). SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist. Neuropharmacology, 36(4-5), 609-620. View Source
